3-(3-Formyl-indol-1-yl)-propionamide
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Overview
Description
3-(3-Formyl-indol-1-yl)-propionamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a formyl group attached to the indole ring, which is further connected to a propionamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formyl-indol-1-yl)-propionamide typically involves the formylation of indole followed by the introduction of the propionamide group. One common method is the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3-position of the indole ring. The resulting 3-formylindole can then be reacted with propionyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Formyl-indol-1-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 3-(3-Carboxy-indol-1-yl)-propionamide.
Reduction: 3-(3-Hydroxymethyl-indol-1-yl)-propionamide.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-(3-Formyl-indol-1-yl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Formyl-indol-1-yl)-propionamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Formyl-1H-indol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of the propionamide group.
3-(3-Formyl-indol-1-yl)-acetic acid methyl ester: Similar structure but with an acetic acid methyl ester group instead of the propionamide group.
Uniqueness
3-(3-Formyl-indol-1-yl)-propionamide is unique due to the presence of the propionamide group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-formylindol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-12(16)5-6-14-7-9(8-15)10-3-1-2-4-11(10)14/h1-4,7-8H,5-6H2,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKIKNUIBQBQNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC(=O)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359280 |
Source
|
Record name | 1H-Indole-1-propanamide, 3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61922-01-8 |
Source
|
Record name | 3-Formyl-1H-indole-1-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61922-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-propanamide, 3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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